N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide
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Overview
Description
N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide is a complex organic compound featuring multiple quinoline units. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its significant role in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide, often involves multicomponent reactions and solvent-free conditions. One common method is the microwave-assisted synthesis, which uses eco-friendly and reusable catalysts . For instance, the reaction of aniline derivatives with acetaldehyde under microwave irradiation in the presence of hydrochloric acid as a catalyst can yield quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, use of ionic liquids, and photocatalytic synthesis are preferred. These methods not only enhance yield but also ensure sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of quinoline to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrazine, sodium hydroxide.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, disrupting cellular processes and leading to cell death . The compound’s ability to intercalate into DNA also contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Quinoline N-oxide: An oxidized form of quinoline with distinct reactivity.
Quinoxaline: Another nitrogen-containing heterocycle with comparable applications.
Uniqueness
N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide stands out due to its multiple quinoline units, enhancing its potential bioactivity and versatility in various applications. Its complex structure allows for more diverse interactions with biological targets compared to simpler quinoline derivatives .
Properties
IUPAC Name |
N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N6O3/c41-32(29-16-13-23-7-1-4-10-26(23)37-29)35-19-21-40(34(43)31-18-15-25-9-3-6-12-28(25)39-31)22-20-36-33(42)30-17-14-24-8-2-5-11-27(24)38-30/h1-18H,19-22H2,(H,35,41)(H,36,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWPVTPEYHLUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN(CCNC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)C5=NC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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